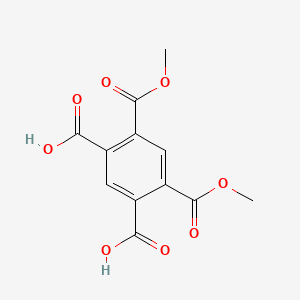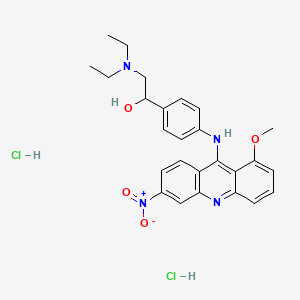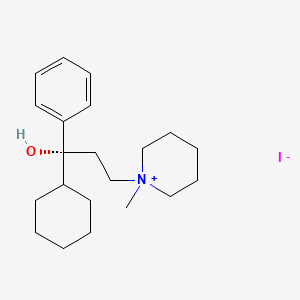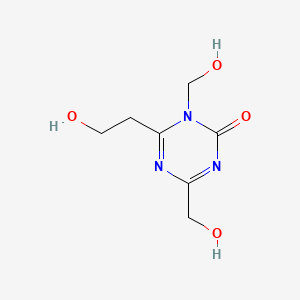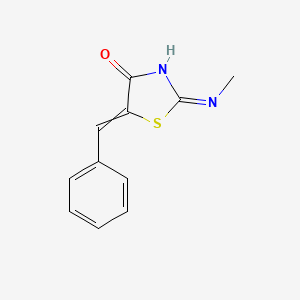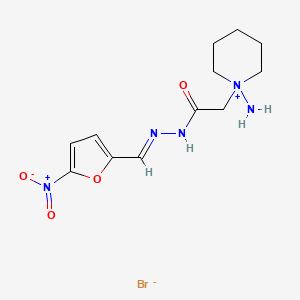![molecular formula C8H8Cl2N2O B14675865 N-[(2,3-Dichlorophenyl)methyl]urea CAS No. 30207-85-3](/img/structure/B14675865.png)
N-[(2,3-Dichlorophenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3-Dichlorophenyl)methyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea group attached to a 2,3-dichlorophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dichlorophenyl)methyl]urea typically involves the reaction of 2,3-dichlorobenzylamine with an isocyanate or a carbamate. One common method is the reaction of 2,3-dichlorobenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with an amine to yield the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,3-Dichlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
Applications De Recherche Scientifique
N-[(2,3-Dichlorophenyl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(2,3-Dichlorophenyl)methyl]urea include other urea derivatives such as:
- N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-nitrophenyl)urea
- N-(3,4-Dichlorophenyl)-N’-(2-(3,4-dimethoxyphenyl)ethyl)urea
- N-(3,4-Dichlorophenyl)-N’-(4-methoxybenzyl)urea
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
30207-85-3 |
|---|---|
Formule moléculaire |
C8H8Cl2N2O |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
(2,3-dichlorophenyl)methylurea |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-3-1-2-5(7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Clé InChI |
TWDUSTRSMQENFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


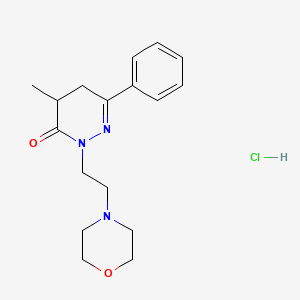


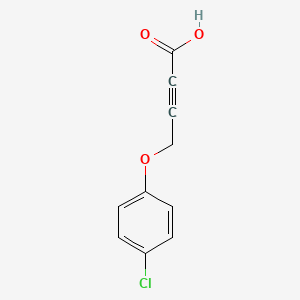
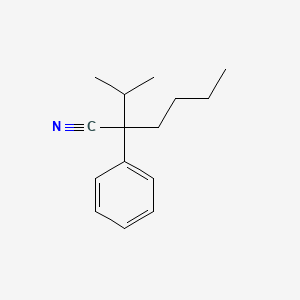

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
